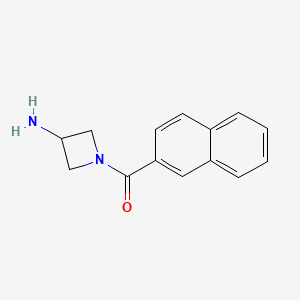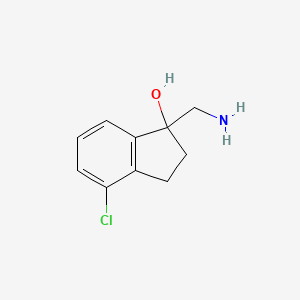![molecular formula C14H16ClNO2 B1465919 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride CAS No. 1353502-05-2](/img/structure/B1465919.png)
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride, also known as 4-MPMH, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline and is used as a reagent in organic synthesis. It is also a useful intermediate for the synthesis of a variety of compounds. 4-MPMH has been studied for its potential applications in medicine and biochemistry, and its mechanism of action has been the subject of scientific research.
Applications De Recherche Scientifique
Fluorescence Quenching in Boronic Acid Derivatives
Research by Geethanjali et al. (2015) in the "Journal of Luminescence" explores fluorescence quenching in boronic acid derivatives using aniline as a quencher. This study reveals insights into the interaction of aniline derivatives with other molecular structures in varying alcohol environments, highlighting the role of hydrogen bonding in conformational changes of solutes (Geethanjali et al., 2015).
Synthesis of Substituted Quinolin-2-ones
Ramasamy et al. (2010) describe an efficient method for synthesizing various substituted quinolin-2-ones using substituted anilines, including 4-methoxyaniline, under different conditions. This study in the "Journal of Chemistry" provides valuable insights into the synthetic applications of aniline derivatives in creating complex organic compounds (Ramasamy et al., 2010).
Antimicrobial Activity of Quinazolinone Derivatives
Habib et al. (2013) conducted a study published in "Medicinal Chemistry Research" on novel quinazolinone derivatives synthesized using aniline derivatives, including p-methoxy aniline. Their research focused on the antimicrobial properties of these compounds, indicating the potential of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).
Synthesis and Characterization of Aryl-Pyridones
Looker and Cliffton (1986) explored the synthesis of N-aryl-γ-pyridones using aniline derivatives in aqueous hydrochloric acid. Their work, published in the "Journal of Heterocyclic Chemistry," contributes to the understanding of the synthesis of complex organic structures using aniline derivatives (Looker & Cliffton, 1986).
Mécanisme D'action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, compounds with an aniline group (a phenyl group attached to an amino group) are often involved in reactions with enzymes or other proteins in the body . .
Mode of Action
The mode of action refers to how the compound interacts with its target. For instance, it could inhibit or activate a certain enzyme, or it might bind to a receptor and trigger a cellular response
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites . Again, without specific information, it’s hard to say which pathways “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” might affect.
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes . Without specific studies, the ADME properties of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are unknown.
Result of Action
This would refer to the cellular or physiological effects resulting from the compound’s interaction with its targets. These effects could range from changes in cell signaling to alterations in physiological functions
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . The influence of these factors on the action of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” would need to be determined through experimental studies.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKTWVCMBZHHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)
![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)




